molecular formula C11H9NO3 B1349011 2-Hydroxy-6-methylquinoline-4-carboxylic acid CAS No. 33274-47-4

2-Hydroxy-6-methylquinoline-4-carboxylic acid

Cat. No. B1349011
CAS RN: 33274-47-4
M. Wt: 203.19 g/mol
InChI Key: QVTJOPNRAHFOHK-UHFFFAOYSA-N
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Description

“2-Hydroxy-6-methylquinoline-4-carboxylic acid” is a heterocyclic compound that belongs to the quinoline family1. It is characterized by its highly conjugated system of atoms1. The IUPAC name for this compound is 6-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid2. It has a molecular weight of 203.22.



Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry3. Various synthesis protocols have been reported in the literature for the construction of this scaffold3. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold3. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound3.



Molecular Structure Analysis

The molecular structure of “2-Hydroxy-6-methylquinoline-4-carboxylic acid” is represented by the formula C11H9NO32. The InChI code for this compound is 1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15)2.



Chemical Reactions Analysis

The chemical reactions involving “2-Hydroxy-6-methylquinoline-4-carboxylic acid” are not explicitly mentioned in the search results. However, quinoline and its derivatives have been known to undergo various chemical reactions, including reductive elimination followed by dehydrative cyclo-condensation3.



Physical And Chemical Properties Analysis

“2-Hydroxy-6-methylquinoline-4-carboxylic acid” is a solid at room temperature2. It has a molecular weight of 203.22.


Scientific Research Applications

1. Formation of Hydrogen Bonded Supramolecular Frameworks

Studies have shown that 2-methylquinoline, a compound related to 2-hydroxy-6-methylquinoline-4-carboxylic acid, is significant in forming hydrogen-bonded supramolecular frameworks when combined with carboxylic acids. These structures are characterized by various hydrogen bonding interactions, playing a crucial role in the formation of 1D-3D frameworks (Jin et al., 2012).

2. Application in Photoluminescence and Semiconductor Properties

A complex containing 3-hydroxy-2-methylquinoline-4-carboxylic acid exhibited notable solid-state photoluminescence, showing emissions in the blue region. This property is attributed to ligand-to-metal charge transfer, indicating potential applications in photoluminescent materials and semiconductors (Yi et al., 2019).

3. Role in Organic Synthesis

Compounds related to 2-hydroxy-6-methylquinoline-4-carboxylic acid are involved in various organic synthesis processes. For instance, quinoline derivatives have been synthesized for applications in drug discovery, such as in HIV integrase projects (Jentsch et al., 2018).

4. Formation of Phosphorescent Emissions

Certain phosphine copper(I) complexes bearing hydroxyquinoline carboxylic acid analogue ligands, related to 2-hydroxy-6-methylquinoline-4-carboxylic acid, have been synthesized and shown to exhibit extraordinary photophysical properties. This includes phosphorescent emissions, which could have applications in various fields including materials science (Małecki et al., 2015).

5. Potential Biological Activities

Derivatives of quinoline carboxylic acids have been explored for their biological activities. For example, certain compounds showed significant in vitro cytotoxic activity against cancer cell lines, hinting at potential applications in cancer therapy (Toan et al., 2020).

Future Directions

The future directions of “2-Hydroxy-6-methylquinoline-4-carboxylic acid” are not explicitly mentioned in the search results.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, it is recommended to refer to specialized databases and request expert advice.


properties

IUPAC Name

6-methyl-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTJOPNRAHFOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353646
Record name 2-hydroxy-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-methylquinoline-4-carboxylic acid

CAS RN

33274-47-4
Record name 2-hydroxy-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YA Zhuravleva, AV Zimichev, MN Zemtsova… - Russian Journal of …, 2009 - Springer
… A solution of 1 g (5 mmol) of 2-hydroxy-6-methylquinoline-4-carboxylic acid in 15 ml of acetic acid was heated to 80C on a water bath, 4 g (0.06 mol) of zinc dust was added in portions …
Number of citations: 12 link.springer.com

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